An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (CAS 940308-47-4) is a specialized chemical entity with limited publicly available research data. This guide has been constructed by synthesizing information on its core chemical scaffold, plausible synthetic routes, and the known biological activities of its constituent moieties: the 5-nitroindole core and the N-pyridinylmethyl substituent. The protocols and mechanistic discussions are based on established chemical principles and data from structurally related analogs, intended to provide a scientifically grounded framework for future research. All experimental work should be conducted with appropriate safety precautions by trained professionals.
Executive Summary & Introduction
5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that merges two pharmacologically significant scaffolds: 5-nitroindole and pyridine. The indole ring is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 5-position significantly alters the electronic properties of the indole ring, often conferring potent biological activities, including anticancer and antimicrobial effects.[2][3]
The pyridine ring is another privileged structure in drug design, present in a vast number of FDA-approved therapeutics and known to enhance properties like solubility, bioavailability, and target interaction.[4][5] The linkage of this pyridine moiety via a methylene bridge to the indole nitrogen (N-1 position) creates a unique molecular architecture with potential for novel biological interactions.
While direct research on this specific molecule is scarce, its structure suggests significant potential in several therapeutic areas. Notably, substituted 5-nitroindoles have emerged as potent binders of G-quadruplex (G4) DNA, particularly in the promoter region of the c-Myc oncogene, leading to anticancer activity.[6][7] This guide provides a comprehensive analysis of the compound's known properties, a proposed synthetic pathway with detailed protocols, and an exploration of its potential mechanisms of action based on the established biology of its core components.
Physicochemical Properties
A summary of the known and predicted physicochemical properties for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is presented below. This data is crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 940308-47-4 | Chemical Supplier Data |
| Molecular Formula | C₁₄H₁₁N₃O₂ | Chemical Supplier Data |
| Molecular Weight | 253.26 g/mol | Chemical Supplier Data |
| Appearance | (Predicted) Light yellow to yellow solid | Inferred from related nitroindoles |
| Solubility | (Predicted) Soluble in DMSO, DMF, and chlorinated solvents | Inferred from structural analogs |
| XLogP3 | (Predicted) ~2.5-3.0 | Computational Prediction |
Proposed Synthesis and Mechanistic Rationale
The most chemically direct route to synthesize 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is through the N-alkylation of 5-nitroindole. This class of reaction is a cornerstone of indole chemistry.[8]
Reaction Principle
The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. The indole nitrogen of 5-nitroindole is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, in this case, 2-(chloromethyl)pyridine, to form the desired N-substituted product.[8]
Causality of Experimental Choices:
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Base Selection: A moderately strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that produces hydrogen gas as the only byproduct, simplifying workup.[8] Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is another effective and often more manageable alternative.[9]
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Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the indole substrate and the intermediate salt, and they do not participate in the reaction.[8]
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Alkylating Agent: 2-(Chloromethyl)pyridine hydrochloride is a commercially available and suitable electrophile. The hydrochloride salt is typically neutralized in situ or prior to the reaction to generate the free base, which is more reactive.
Proposed Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
